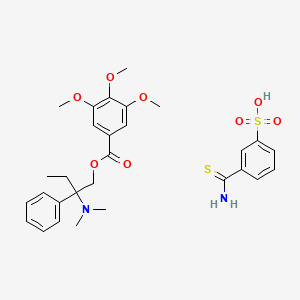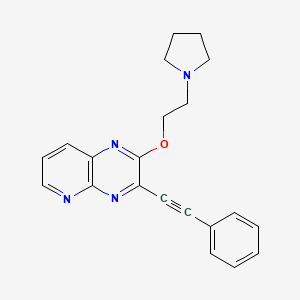
GNF-5
Übersicht
Beschreibung
“N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide” is a chemical compound with the CAS number 778274-97-8 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-4-yl group, a trifluoromethoxyphenyl group, and a hydroxyethyl group .Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Graphen und seine Derivate, einschließlich GNF-5, wurden in verschiedenen biomedizinischen Bereichen eingesetzt, wie z. B. in Medikamenten-Abgabesystemen, Biosensoren und Bildgebungssystemen {svg_1}. Sie zeichnen sich durch hervorragende optische, elektronische, thermische und mechanische Eigenschaften aus, die sie für diese Anwendungen geeignet machen {svg_2}.
Krebstherapie und -diagnostik
Die Graphenfamilie, einschließlich this compound, hat vielversprechende Ergebnisse in der Krebstherapie und -diagnostik gezeigt {svg_3}. Sie wurden als potente Theranostika eingesetzt, ein Begriff, der sich auf die Kombination von Therapie und Diagnose bezieht {svg_4}.
Materialwissenschaften
this compound wurde aufgrund seiner einzigartigen Eigenschaften im Bereich der Materialwissenschaften eingesetzt {svg_5}. Es handelt sich um einen polycyclischen aromatischen Kohlenwasserstoff (PAK) mit einem riesigen zweidimensionalen π-konjugierten Kohlenstoffmaterial {svg_6}.
Chemische Synthese
this compound wurde in der chemischen Synthese eingesetzt {svg_7}. Es ist ein BRC-Abl-Inhibitor, d. h. es kann die Aktivität des BCR-Abl-Proteins hemmen, einem Protein, das mit bestimmten Krebsarten assoziiert ist {svg_8}.
Nanotechnologie
this compound wurde in der Nanotechnologie eingesetzt, insbesondere bei der Entwicklung von Nanomaterialien und Nanogeräten {svg_9}. Seine geringe Größe und seine einzigartigen Eigenschaften machen ihn für diese Anwendungen geeignet {svg_10}.
Aromaticity Studies
Die aromatischen Eigenschaften von this compound wurden umfassend untersucht {svg_11}. Das Verständnis der Aromatizität von this compound kann bei der rationalen Gestaltung von Graphennanoflakes mit gewünschten Eigenschaften helfen {svg_12}.
Wirkmechanismus
Target of Action
GNF-5 is an investigational selective and allosteric inhibitor of the Abelson (ABL) family of tyrosine kinases . The ABL family of tyrosine kinases, which includes proteins ABL1 and ABL2, regulate a multitude of cellular processes . These kinases have been implicated in a variety of disorders, including chronic myeloid leukemia (CML), diabetes, Niemann-Pick type C disease, and chronic pain .
Mode of Action
This compound inhibits the BCR-ABL kinase activity by mimicking the effect of myristate binding, which directs the protein towards adopting an inactive conformational state . It inhibits wild-type Abl kinase with an IC50 of 0.22±0.01 μM at ATP concentration of 20 μM .
Biochemical Pathways
The BCR-ABL fusion protein, a result of the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives survival and proliferation through multiple downstream pathways . This compound, in combination with imatinib or nilotinib, has been shown to inhibit the emergence of drug-resistant mutations in vitro .
Pharmacokinetics
This compound is a pharmacokinetically optimized analogue of GNF-2 . It has suitable pharmacokinetic parameters with a half-life (T1/2) of 2.30±0.10 hours, a volume of distribution at steady state (Vss) of 9.18±1.82 L/Kg, and an oral bioavailability (F) of 44.8±7.54% .
Result of Action
This compound has demonstrated potential efficacy in three key areas: primary hematologic and solid malignancies, metastasis, and combination with other small molecules . It has been shown to inhibit the growth of human hepatocellular carcinoma cells, increasing the expression of tumor suppressors (p27 and p21) alongside markers of apoptosis such as caspases and PARP . Furthermore, this compound hampers the formation/maturation of invadopodia, and spontaneous lung metastasis is impaired in this compound-treated mice .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other drugs like imatinib or nilotinib can enhance its inhibitory activity against drug-resistant mutations . .
Biochemische Analyse
Biochemical Properties
GNF-5 is known to inhibit the Bcr-Abl kinase activity . It binds to the myristate-binding site of Abl , which is a critical interaction in the biochemical reactions involving this compound. This interaction with the myristate pocket of Abl leads to the inhibition of the kinase, thereby affecting the function of enzymes and proteins associated with it .
Cellular Effects
In cellular contexts, this compound has shown to inhibit the growth of cells expressing Bcr-Abl . It has been observed to increase the expression of tumor suppressors and markers of apoptosis . Furthermore, this compound has been found to hamper the formation/maturation of invadopodia, impair spontaneous lung metastasis, and specifically inhibit MMP-dependent invasiveness .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the myristate pocket of Bcr-Abl . This binding leads to the allosteric inhibition of Bcr-Abl, thereby affecting its kinase activity . This mechanism allows this compound to exert its effects at the molecular level, including changes in gene expression and enzyme activity .
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQUYGWWHIHOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778277-15-9 | |
| Record name | GNF-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778277159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 778277-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GNF-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZUA56XMQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


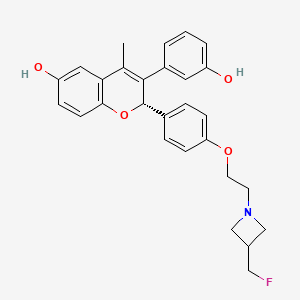
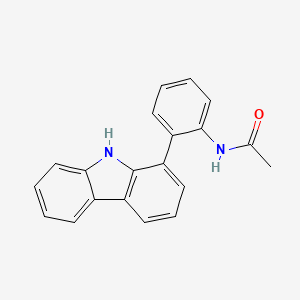
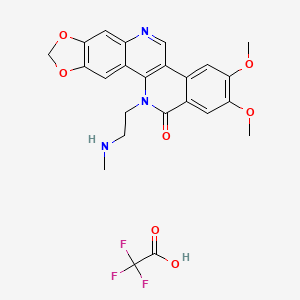
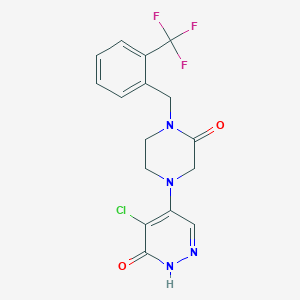
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

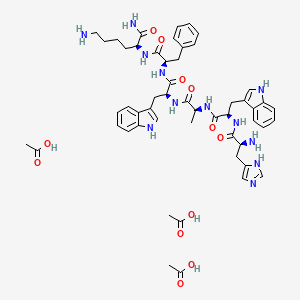
![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)
